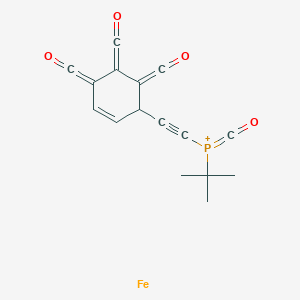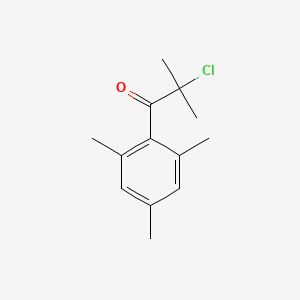
2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one is an organic compound with the molecular formula C12H17ClO It is a chlorinated derivative of a ketone, characterized by the presence of a chloro group, a methyl group, and a trimethylphenyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one typically involves the chlorination of 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Amines, ethers, or esters.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The trimethylphenyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(2,4,6-trimethylphenyl)propan-1-one
- 2-Chloro-1,1,1-trimethoxyethane
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one is unique due to the presence of both a chloro and a trimethylphenyl group, which impart distinct chemical properties.
Eigenschaften
CAS-Nummer |
105604-17-9 |
|---|---|
Molekularformel |
C13H17ClO |
Molekulargewicht |
224.72 g/mol |
IUPAC-Name |
2-chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one |
InChI |
InChI=1S/C13H17ClO/c1-8-6-9(2)11(10(3)7-8)12(15)13(4,5)14/h6-7H,1-5H3 |
InChI-Schlüssel |
VDYPWSBYCAFARL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(C)(C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


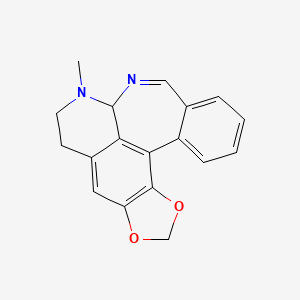

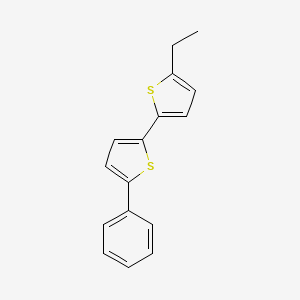
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)

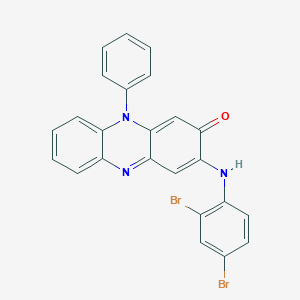
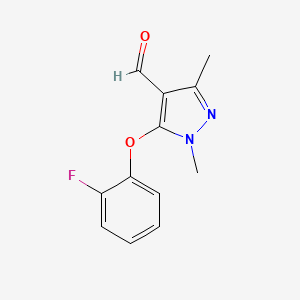
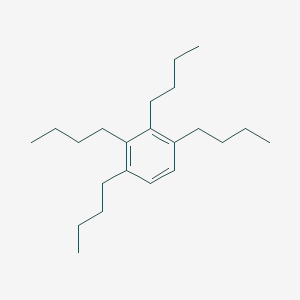
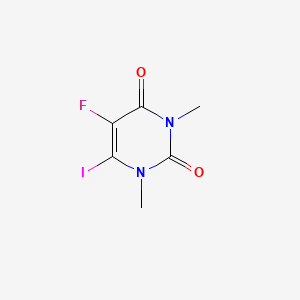
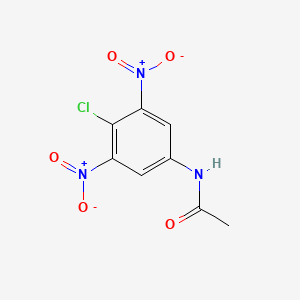
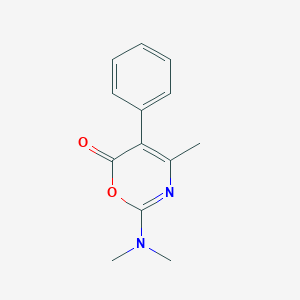
![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
